molecular formula C10H15N3O2 B2698536 methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1692380-91-8

methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2698536
M. Wt: 209.249
InChI Key: HSKIHGQGIFIYSY-UHFFFAOYSA-N
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Description

1,2,3-Triazole compounds are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . They play a vital role in pharmaceuticals and agrochemicals .


Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .


Molecular Structure Analysis

The structure of 1H-1,2,3-triazole compounds can be viewed using Java or Javascript . The crystal structure of methyl-1H-1,2,4-triazole-3-carboxylate has been analyzed .


Chemical Reactions Analysis

Compounds containing a triazole have an important application value in various fields, such as agrochemistry and material chemistry . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .

Scientific Research Applications

Synthesis and Chemical Properties

  • Peptidotriazoles on Solid Phase : The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides is a key method to produce 1H-[1,2,3]-triazoles. This process is crucial for introducing triazoles in peptide backbones or side chains, with the reaction conditions being fully compatible with solid-phase peptide synthesis. The use of primary, secondary, and tertiary alkyl azides, aryl azides, and an azido sugar was successful, showing the versatility of this method (Tornøe, Christensen, & Meldal, 2002).

  • Chemistry of Methyl 3-Hydroxycyclohexa-1,5-diene-1-carboxylate : This chemical, which is related to methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate, was prepared from methyl cyclohexa-2,5-diene-1-carboxylate and underwent various reactions such as dehydration, hydrolysis, acetylation, reduction, epoxidation, and Diels–Alder reaction (Sirat, Thomas, & Tyrrell, 1979).

Industrial and Biological Relevance

  • Synthesis of 1,4,5-Trisubstituted-1,2,3-Triazoles : The research highlights the environmentally friendly synthesis of 1,4,5-trisubstituted-1,2,3-triazoles, showcasing the importance of these compounds in various research areas. The method involved the reaction of aryl azides with active methylene compounds in a DBU–water system, highlighting both the synthetic advantages and the low environmental impact (Singh, Sindhu, & Khurana, 2013).

  • Crystal and Molecular Structures : A study on the molecular structure of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, a compound closely related to methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate, revealed insights into the supramolecular interactions and molecular stability of triazole derivatives. The study's findings are crucial for understanding the chemical properties and potential applications of these compounds (Boechat et al., 2010).

Applications in Click Chemistry

  • Cu(I)-Catalyzed Click Chemistry in Glycoscience : This research emphasizes the use of click chemistry, particularly the Cu(I)-catalyzed 1,3-dipolar cycloaddition, for the construction of 1,4-disubstituted 1,2,3-triazoles. These triazoles find applications in glycoscience, particularly in synthesizing glycohybrids and glycoconjugates, which have significant implications in drug discovery, sensing, and catalysis (Agrahari et al., 2021).

properties

IUPAC Name

methyl 1-cyclohexyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-15-10(14)9-7-13(12-11-9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKIHGQGIFIYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate

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